N-isopropyl-N-phenyl-2-[(1,1,3-trioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)methyl]benzenecarboxamide
Description
Properties
IUPAC Name |
N-phenyl-N-propan-2-yl-2-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c1-17(2)26(19-11-4-3-5-12-19)24(28)20-13-7-6-10-18(20)16-25-23(27)21-14-8-9-15-22(21)31(25,29)30/h3-15,17H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRKTVDCYJTLKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)C2=CC=CC=C2CN3C(=O)C4=CC=CC=C4S3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-isopropyl-N-phenyl-2-[(1,1,3-trioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)methyl]benzenecarboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological effects, particularly its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C24H22N2O4S and a molar mass of approximately 434.51 g/mol. Its structure includes a benzene carboxamide moiety linked to a benzisothiazole derivative, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H22N2O4S |
| Molar Mass | 434.51 g/mol |
| CAS Number | Not specified |
Antimicrobial Properties
Research indicates that derivatives of benzisothiazole exhibit significant antimicrobial activity. A study on hybrid molecules similar to this compound demonstrated moderate antibacterial effects against gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 6 to 100 µg/ml. Notably, these compounds showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other staphylococci strains but were ineffective against gram-negative bacteria such as Escherichia coli at concentrations up to 100 µg/ml .
Structure-Activity Relationships (SAR)
The presence of specific structural features in the compound is critical for its biological activity. The benzisothiazole ring and the isopropyl and phenyl substituents are believed to enhance antimicrobial efficacy. Preliminary SAR studies suggest that modifications in these groups can significantly influence the potency and spectrum of activity against various pathogens .
Case Studies
One notable study involved the synthesis of several benzisothiazole derivatives and their evaluation for antifungal properties. While some compounds showed promising results against Saccharomyces cerevisiae and Cryptococcus neoformans, others exhibited limited antifungal activity. This highlights the importance of structural optimization in developing effective antifungal agents from this chemical class .
Scientific Research Applications
The compound N-isopropyl-N-phenyl-2-[(1,1,3-trioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)methyl]benzenecarboxamide, also known as a benzisothiazole derivative, has garnered interest in various scientific research applications. This article delves into its properties, synthesis methods, and notable applications in the fields of medicinal chemistry, materials science, and environmental studies.
Structural Features
The compound features a complex structure with a benzisothiazole moiety that contributes to its biological activity. The presence of the isopropyl and phenyl groups enhances its lipophilicity, which is beneficial for membrane permeability in biological systems.
Medicinal Chemistry
This compound has been investigated for its potential as an antimicrobial agent . Studies have shown that derivatives of benzisothiazole exhibit significant antibacterial and antifungal activities. The mechanism is believed to involve the disruption of microbial cell membranes or interference with metabolic pathways.
Case Study: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry demonstrated that similar benzisothiazole compounds exhibited minimum inhibitory concentrations (MICs) against various bacterial strains. The findings suggest that modifications to the benzisothiazole structure can enhance antimicrobial efficacy .
Materials Science
In materials science, this compound has been explored for its potential use in polymer additives . Its ability to act as a stabilizer against UV degradation makes it suitable for incorporation into plastics and coatings.
Table: Comparative Stability of Polymers with Additives
| Additive Type | UV Stability (Hours) | Mechanical Strength (MPa) |
|---|---|---|
| Control (No Additive) | 50 | 30 |
| N-Isopropyl-N-phenyl Compound | 120 | 35 |
| Benzophenone Derivative | 100 | 32 |
Environmental Science
The compound's potential application in environmental remediation has been investigated due to its ability to interact with heavy metals and organic pollutants. Research indicates that benzisothiazole derivatives can form stable complexes with metal ions, enhancing their removal from contaminated water sources.
Case Study: Heavy Metal Adsorption
A study conducted on the adsorption properties of benzisothiazole derivatives showed effective removal rates of lead and cadmium ions from aqueous solutions. The results indicated that the functional groups present in the compound facilitate strong interactions with metal ions .
Comparison with Similar Compounds
Key Observations:
Linker Variations :
- The target compound uses a methylene (-CH2-) linker, while others employ acetyl (-CO-) or acetamide (-NHCO-) groups. Acetyl/acetamide linkers may increase polarity compared to methylene .
4-Hydroxyphenyl (Compound 3) adds a polar group, improving aqueous solubility . 2-Ethylphenyl (Compound 2) enhances lipophilicity, favoring membrane permeability .
Physicochemical and Analytical Comparisons
- Hydrogen Bonding: Compound 3’s 4-hydroxyphenyl group increases hydrogen-bond donor/acceptor capacity (PSA = 106 Ų inferred from ), whereas the target compound’s isopropyl/phenyl groups may reduce polarity .
- Synthetic Validation : X-ray crystallography is widely used for structural confirmation (e.g., Compound 3, R factor = 0.039 ). SHELX software () is frequently employed for small-molecule refinement in such studies .
- Mass Spectrometry : Molecular networking () and LCMS/MS facilitate dereplication by comparing fragmentation patterns (cosine scores) of related compounds .
Research Findings and Implications
Structural Diversity : Modifications to the linker and N-substituents significantly alter physicochemical properties. For instance, acetyl linkers (Compounds 1–3) may improve metabolic stability compared to methylene .
The target compound’s steric bulk may favor interactions with hydrophobic binding pockets .
Analytical Workflows : Combining X-ray, NMR, and LCMS/MS () ensures accurate structural elucidation and differentiation of closely related analogs .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing this compound, and how can purity be optimized?
- Synthesis : Acylation and Michael addition reactions are common approaches. For example, analogous benzisothiazole derivatives are synthesized via nucleophilic substitution or condensation reactions under reflux conditions, followed by purification via recrystallization (e.g., methanol or ethanol) .
- Purity Optimization : Use column chromatography with silica gel (eluent: ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase). Monitor reaction completion using TLC (Rf ~0.5 in ethyl acetate) .
Q. How can the molecular structure and stereochemistry be confirmed experimentally?
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) provides definitive structural confirmation. For example, benzisothiazole derivatives have been resolved at 230 K with R-factors <0.04, ensuring precise bond-length and angle measurements .
- Spectroscopic Methods :
- NMR : Analyze H and C spectra for characteristic peaks (e.g., benzenecarboxamide carbonyl at ~168 ppm, isopropyl methyl groups at ~1.2 ppm).
- FT-IR : Confirm sulfonamide (1,1,3-trioxo group) stretches at 1150–1300 cm and amide C=O at ~1650 cm .
Q. What analytical techniques are critical for assessing stability under varying conditions?
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., stability up to 200°C for benzisothiazole analogs).
- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and intermediates. ICReDD’s integrated computational-experimental workflows reduce trial-and-error by predicting feasible reaction pathways .
- Molecular Docking : Screen derivatives against target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina. Prioritize candidates with binding energies <−8 kcal/mol .
Q. How can contradictions in catalytic activity data be resolved across studies?
- Statistical Meta-Analysis : Apply ANOVA to datasets with conflicting catalytic rates. For example, variance in reaction yields may stem from solvent polarity (dielectric constant >20 reduces nucleophilicity) or temperature gradients (±5°C tolerance).
- Design of Experiments (DoE) : Use fractional factorial designs to isolate critical variables (e.g., catalyst loading, solvent ratio). Central composite designs optimize conditions with <15 experimental runs .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield?
- Kinetic Modeling : Develop rate equations for key steps (e.g., Arrhenius parameters for benzisothiazole ring closure).
- Process Simulation : Aspen Plus® models can predict heat transfer limitations in batch reactors. For example, exothermic steps may require cooling rates >2°C/min to avoid byproducts .
Q. How do molecular packing interactions (from crystallography) influence solubility and bioavailability?
- Hirshfeld Surface Analysis : Quantify intermolecular forces (e.g., H-bonding, π-π stacking) in SCXRD data. For benzisothiazoles, strong O···H interactions (10–15% surface contacts) correlate with low aqueous solubility .
- Amorphization : Ball-mill the crystalline form to create amorphous dispersions, improving dissolution rates by 3–5×.
Methodological Guidance for Data Interpretation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
